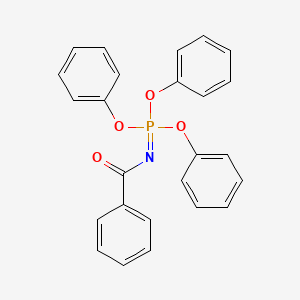![molecular formula C13H12F3N3O2 B14949802 N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE is a synthetic organic compound with a molecular formula of C13H12F3N3O2 This compound is characterized by the presence of a trifluoroacetyl group, a cyclopentenyl ring, and a pyridinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE typically involves the reaction of 2-pyridinecarbohydrazide with a trifluoroacetylating agent in the presence of a cyclopentenyl precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and may require the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE is unique due to its specific combination of a trifluoroacetyl group, a cyclopentenyl ring, and a pyridinecarbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H12F3N3O2 |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)11(20)8-4-3-6-9(8)18-19-12(21)10-5-1-2-7-17-10/h1-2,5,7,18H,3-4,6H2,(H,19,21) |
InChI Key |
NTXXOSZVHZIJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NNC(=O)C2=CC=CC=N2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)


